molecular formula C14H19NO4S B2516560 1-(2-ethoxybenzoyl)-3-methanesulfonylpyrrolidine CAS No. 1705916-25-1

1-(2-ethoxybenzoyl)-3-methanesulfonylpyrrolidine

Cat. No.: B2516560
CAS No.: 1705916-25-1
M. Wt: 297.37
InChI Key: FTMJKZWYESIOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with an ethoxybenzoyl group and a methanesulfonyl group

Scientific Research Applications

1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxybenzoyl)-3-methanesulfonylpyrrolidine typically involves the following steps:

    Preparation of 2-ethoxybenzoyl chloride: This can be achieved by reacting 2-ethoxybenzoic acid with thionyl chloride.

    Formation of the pyrrolidine derivative: The 2-ethoxybenzoyl chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the 1-(2-ethoxybenzoyl)pyrrolidine.

    Introduction of the methanesulfonyl group: Finally, the 1-(2-ethoxybenzoyl)pyrrolidine is treated with methanesulfonyl chloride in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the ethoxybenzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted pyrrolidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxybenzoyl)-3-methanesulfonylpyrrolidine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Ethoxybenzoyl)-3-methylpyrrolidine: Similar structure but with a methyl group instead of a methanesulfonyl group.

Uniqueness

1-(2-Ethoxybenzoyl)-3-methanesulfonylpyrrolidine is unique due to the presence of both the ethoxybenzoyl and methanesulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2-ethoxyphenyl)-(3-methylsulfonylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-3-19-13-7-5-4-6-12(13)14(16)15-9-8-11(10-15)20(2,17)18/h4-7,11H,3,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJKZWYESIOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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